Enzyme Kinetics: Lower Catalytic Turnover (kcat) than Phenylhydrazine in Tyrosinase Assay
(2,4-Dimethylphenyl)hydrazine exhibits a 77% lower catalytic turnover number (kcat) compared to unsubstituted phenylhydrazine when acting as a substrate for tyrosinase, indicating a significantly slower rate of enzyme-mediated oxidation [1].
| Evidence Dimension | Catalytic turnover (kcat) |
|---|---|
| Target Compound Data | 2.5 ± 0.4 s⁻¹ |
| Comparator Or Baseline | Phenylhydrazine: 11.0 ± 0.3 s⁻¹ |
| Quantified Difference | 4.4-fold lower kcat (77% reduction) |
| Conditions | 0.221 μM tyrosinase (AbT) in 20 mM HEPES pH 6.8, substrate concentration range 0.1–1.6 mM, 25 °C |
Why This Matters
For researchers designing tyrosinase inhibition assays or studying melanogenesis, the 2,4-dimethyl substitution drastically alters the reaction rate compared to phenylhydrazine, a critical variable for experimental reproducibility and data interpretation.
- [1] Kinetic parameters of aromatic hydrazines with tyrosinase. Table 4, kcat and KM values. View Source
